1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group substituted with chlorine and fluorine atoms, attached to an indole ring with an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene by chlorination.
Indole Formation: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then coupled with the indole ring using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.
Material Science: The compound is used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The presence of the aldehyde group enables the compound to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)piperazine: This compound has a piperazine ring instead of an indole ring and is used in the synthesis of pharmaceutical agents.
2-chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of various benzyl derivatives.
2-chloro-6-fluorobenzaldehyde: This compound is used in the synthesis of other fluorinated benzyl derivatives.
Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms on the benzyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVNCLOGBOUPGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327253 |
Source
|
Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
420814-87-5 |
Source
|
Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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